Biochemical Potency Comparison: ICMT-IN-26 Exhibits an IC50 of 0.36 μM, Situated Between Ultra-Potent (0.025 μM) and Moderately Potent (2.4 μM) ICMT Inhibitors
ICMT-IN-26 displays an ICMT biochemical IC50 of 0.36 μM, as measured in a purified enzyme inhibition assay . In comparison, ICMT-IN-25 (compound 37) is approximately 14-fold more potent with an IC50 of 0.025 μM , while cysmethynil, a widely used reference ICMT inhibitor, is roughly 6.7-fold less potent with an IC50 of 2.4 μM . This moderate potency positions ICMT-IN-26 as a useful tool for experiments requiring sub-saturating target engagement without complete pathway shutdown.
| Evidence Dimension | In vitro ICMT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.36 μM |
| Comparator Or Baseline | ICMT-IN-25: 0.025 μM; Cysmethynil: 2.4 μM |
| Quantified Difference | 14.4-fold less potent than ICMT-IN-25; 6.7-fold more potent than cysmethynil |
| Conditions | Biochemical assay using purified ICMT enzyme |
Why This Matters
The moderate IC50 value allows for dose-response studies in a window where partial inhibition may be desired, avoiding the all-or-none effects of ultra-potent inhibitors.
